molecular formula C15H14O8 B1216483 (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol CAS No. 98919-67-6

(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

Cat. No.: B1216483
CAS No.: 98919-67-6
M. Wt: 322.27 g/mol
InChI Key: ZEACOKJOQLAYTD-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol is a colorless chemical compound related to leucoanthocyanidins. It is found in various plants, including Acacia auriculiformis, the bark of Karada (Cleistanthus collinus), and the kino (gum) from Eucalyptus pilularis . This compound is part of the flavonoid family and is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol can be synthesized through the reduction of dihydromyricetin (ampelopsin) using dihydroflavonol 4-reductase (DFR) in the presence of NADPH and 2 H+ . This enzymatic reaction is a key step in the biosynthesis of leucoanthocyanidins.

Industrial Production Methods: Industrial production of leucodelphidin typically involves the extraction from natural sources such as the bark of Karada and the kino from Eucalyptus pilularis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure leucodelphidin .

Chemical Reactions Analysis

Types of Reactions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different derivatives of leucodelphidin, which may exhibit distinct biological activities.

Scientific Research Applications

(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol has a wide range of scientific research applications:

Mechanism of Action

(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the reduction of dihydromyricetin by dihydroflavonol 4-reductase, leading to the formation of leucodelphidin and NADP . This reaction plays a crucial role in the biosynthesis of leucoanthocyanidins, which are important for plant pigmentation and defense.

Comparison with Similar Compounds

    Leucocyanidin: Another leucoanthocyanidin with a different hydroxylation pattern.

    Leucopelargonidin: Similar to leucodelphidin but with variations in its chemical structure.

(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.

Properties

CAS No.

98919-67-6

Molecular Formula

C15H14O8

Molecular Weight

322.27 g/mol

IUPAC Name

(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

InChI

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H/t13-,14-,15+/m0/s1

InChI Key

ZEACOKJOQLAYTD-SOUVJXGZSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O

Synonyms

leucodelphinidin
leucoefdin
leucoephdine
leukoefdin
leukoephdin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Reactant of Route 2
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Reactant of Route 3
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Reactant of Route 4
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Reactant of Route 5
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Reactant of Route 6
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

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